Ethyl 3-(2-oxopiperidin-1-yl)pentanoate
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Overview
Description
Ethyl 3-(2-oxopiperidin-1-yl)pentanoate is an organic compound with the molecular formula C12H21NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-oxopiperidin-1-yl)pentanoate can be synthesized through a multi-step process involving the reaction of piperidine with ethyl 3-bromopentanoate. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-oxopiperidin-1-yl)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-oxopiperidin-1-yl)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-(2-oxopiperidin-1-yl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-oxopiperidin-1-yl)butanoate
- Ethyl 3-(2-oxopiperidin-1-yl)hexanoate
- Ethyl 3-(2-oxopiperidin-1-yl)propanoate
Uniqueness
Ethyl 3-(2-oxopiperidin-1-yl)pentanoate is unique due to its specific chain length and functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
ethyl 3-(2-oxopiperidin-1-yl)pentanoate |
InChI |
InChI=1S/C12H21NO3/c1-3-10(9-12(15)16-4-2)13-8-6-5-7-11(13)14/h10H,3-9H2,1-2H3 |
InChI Key |
JXLKODJCTCYVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)OCC)N1CCCCC1=O |
Origin of Product |
United States |
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